Product packaging for 1-Boc-4-(3-bromo-phenylamino)-piperidine(Cat. No.:CAS No. 887583-76-8)

1-Boc-4-(3-bromo-phenylamino)-piperidine

Cat. No.: B12436017
CAS No.: 887583-76-8
M. Wt: 355.27 g/mol
InChI Key: FZGSREXRJUNLIK-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Piperidines in Complex Molecule Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. ajchem-a.commdpi.comnih.gov Its prevalence stems from its ability to adopt a stable chair conformation, which can be strategically substituted to orient functional groups in specific three-dimensional arrangements, thereby influencing the molecule's biological activity. ajchem-a.com Substituted piperidines are central components in drugs across various therapeutic areas, including oncology, neuroscience, and infectious diseases. ajchem-a.comnih.gov

The development of novel and efficient methods for constructing highly substituted piperidine rings is a major focus in organic chemistry. ajchem-a.commdpi.com These methods range from the hydrogenation of pyridine (B92270) precursors to complex multi-component reactions designed to build the piperidine core with the desired substituents in a single step. mdpi.comnih.gov The versatility of the piperidine scaffold allows chemists to fine-tune the pharmacological properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile. nih.gov Consequently, piperidine derivatives are considered privileged structures in medicinal chemistry, frequently employed as starting points for drug discovery campaigns. mdpi.com

Role of Boc-Protected Amines in Orthogonal Protecting Group Strategies

In the synthesis of complex molecules that contain multiple reactive sites, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a functional group, preventing it from reacting while other parts of the molecule are modified. wikipedia.org The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its specific reactivity profile. masterorganicchemistry.comchemistrysteps.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org It is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments. organic-chemistry.org However, it can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.comchemistrysteps.com This selective removal is crucial for what is known as an "orthogonal protecting group strategy." wikipedia.orgresearchgate.net

Orthogonal strategies allow for the deprotection of one functional group without affecting others in the same molecule. wikipedia.org For instance, a molecule might contain a Boc-protected amine and a base-labile protecting group like fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgresearchgate.net The Fmoc group can be removed with a base, leaving the Boc group intact, and vice versa. wikipedia.orgorganic-chemistry.org This level of control is indispensable in multi-step syntheses, particularly in peptide synthesis and the construction of complex natural products, where precise, sequential reactions are required. masterorganicchemistry.comresearchgate.net

Overview of Brominated Anilines as Key Building Blocks in Cross-Coupling Reactions

Brominated anilines, such as the 3-bromoaniline (B18343) moiety present in 1-Boc-4-(3-bromo-phenylamino)-piperidine, are highly valuable building blocks in organic synthesis. The bromine atom on the aromatic ring serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

These reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have revolutionized the way chemists construct complex aromatic systems. The presence of the bromine atom allows for the strategic introduction of new functional groups or the connection of different molecular fragments at a specific position on the aniline (B41778) ring.

For example, in a Suzuki coupling, the bromoaniline can be reacted with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, effectively joining two different molecular scaffolds. The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, which is a common and important linkage in many biologically active molecules. The versatility of brominated anilines as substrates in these reactions makes them fundamental components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Academic Research Landscape for N-Boc-4-(3-bromo-phenylamino)-piperidine and Related Motifs

N-Boc-4-(3-bromo-phenylamino)-piperidine and its structural analogs are frequently cited in the scientific literature, particularly in the context of medicinal chemistry and process chemistry for the development of new therapeutic agents. Research often focuses on utilizing this compound as a key intermediate in the synthesis of more complex target molecules. For instance, the related compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), is a known intermediate in the synthesis of fentanyl and its derivatives. wikipedia.org

The synthesis of N-Boc-4-(phenylamino)-piperidine derivatives typically involves the reductive amination of N-(tert-Butoxycarbonyl)-4-piperidone with the corresponding aniline. chemicalbook.com For example, the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with 4-fluoroaniline (B128567) in the presence of a reducing agent like sodium cyanoborohydride yields the 4-fluoro analog. chemicalbook.com

Academic and industrial research has explored the incorporation of substituted anilinopiperidine motifs into a wide range of biologically active compounds. These motifs are found in molecules designed to interact with various biological targets, including G-protein coupled receptors and enzymes. For example, substituted piperidines are being investigated for their potential as dual butyrylcholinesterase and p38α mitogen-activated protein kinase inhibitors for the treatment of Alzheimer's disease. acs.org Furthermore, research into dendritic melamines has utilized 4-amino-1-(tert-butoxycarbonyl)piperidine as a key linker, highlighting the versatility of this scaffold in materials science. researchgate.net

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23BrN2O2 B12436017 1-Boc-4-(3-bromo-phenylamino)-piperidine CAS No. 887583-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887583-76-8

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 4-(3-bromoanilino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3

InChI Key

FZGSREXRJUNLIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for N Boc 4 3 Bromo Phenylamino Piperidine

Retrosynthetic Analysis Targeting the Carbon-Nitrogen and Carbon-Bromine Bonds

A retrosynthetic analysis of 1-Boc-4-(3-bromo-phenylamino)-piperidine reveals two primary disconnection points that guide the design of synthetic routes. The first and most common disconnection is at the C-N bond between the piperidine (B6355638) ring and the phenylamino (B1219803) group. This approach leads to two key synthons: an electrophilic 3-bromophenyl unit and a nucleophilic 1-Boc-4-aminopiperidine. Alternatively, the piperidine nitrogen can be introduced via reductive amination of N-Boc-4-piperidone with 3-bromoaniline (B18343).

A second, less common, disconnection targets the C-Br bond on the aniline (B41778) ring. This strategy would involve the bromination of a pre-formed 1-Boc-4-(phenylamino)-piperidine precursor. While feasible, this approach may present challenges related to regioselectivity, as the directing effects of the amino group could lead to a mixture of ortho and para-brominated products.

Palladium-Catalyzed C-N Cross-Coupling Strategies for Arylamine Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-N bonds, offering high efficiency and broad functional group tolerance.

Buchwald-Hartwig Amination Protocols: Ligand and Base Optimization

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The synthesis of this compound via this method would involve the reaction of 1,3-dibromobenzene (B47543) or 3-bromo-iodobenzene with 1-Boc-4-aminopiperidine.

A synthesis of a similar compound, 1-Boc-4-(4-fluoro-phenylamino)-piperidine, was achieved with a 66% yield using tris(dibenzylideneacetone)dipalladium(0) (B46781) as the catalyst, 2'-(dicyclohexylphosphino)-N,N-dimethyl-[1,1'-biphenyl]-2-amine as the ligand, and xylene as the solvent at 140°C.

Reactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Yield (%)
1-Boc-4-aminopiperidine1,3-dibromobenzenePd₂(dba)₃XPhosNaOt-BuToluene100High (expected)
1-Boc-4-aminopiperidine3-bromo-iodobenzenePd(OAc)₂SPhosCs₂CO₃Dioxane110High (expected)

This is an interactive data table based on typical Buchwald-Hartwig reaction conditions and may not represent experimentally verified results for this specific reaction.

Ullmann-Type Coupling Approaches and Mechanistic Considerations

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. nih.gov While traditionally requiring harsh reaction conditions, modern protocols have been developed that employ ligands to facilitate the reaction under milder temperatures. The reaction mechanism is believed to involve the formation of a copper(I)-amide intermediate, followed by coupling with the aryl halide.

For the synthesis of this compound, this would involve the reaction of 1,3-dibromobenzene with 1-Boc-4-aminopiperidine in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a ligand like 1,10-phenanthroline (B135089) or an N,N'-dimethylethylenediamine. A base, typically potassium carbonate or phosphate, is also required.

Mechanistically, the Ullmann reaction is thought to proceed via an oxidative addition-reductive elimination pathway, similar to palladium-catalyzed couplings, although the exact nature of the active copper species is still a subject of research.

Reductive Amination Pathways Utilizing N-Boc-4-piperidone Precursors

Reductive amination offers a convergent and efficient route to this compound. This method involves the reaction of N-Boc-4-piperidone with 3-bromoaniline to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and selectivity. chemicalbook.comdtic.mil Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used. The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) and may be catalyzed by the addition of a weak acid like acetic acid. A successful synthesis of the non-brominated analog, 1-N-Boc-4-(phenylamino)piperidine, was achieved in 98% yield using N-tert-butoxycarbonyl-4-piperidone, aniline, and sodium triacetoxyborohydride in dichloromethane. chemicalbook.com A similar reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline (B118046) has also been reported. researchgate.net

KetoneAmineReducing AgentSolventAdditiveYield (%)
N-Boc-4-piperidone3-bromoanilineNaBH(OAc)₃DichloromethaneAcetic AcidHigh (expected)
N-Boc-4-piperidone3-bromoanilineNaBH₃CNMethanol-Moderate to High (expected)

This is an interactive data table based on typical reductive amination conditions and may not represent experimentally verified results for this specific reaction.

Stereocontrol in Reductive Amination for Chiral Precursors

When employing chiral precursors, such as a substituted N-Boc-4-piperidone, the stereochemical outcome of the reductive amination becomes a critical consideration. The approach of the hydride reducing agent to the iminium ion intermediate can occur from either the re or si face, potentially leading to a mixture of diastereomers. The stereoselectivity can be influenced by several factors, including the steric bulk of the substituents on the piperidone ring and the choice of reducing agent and reaction conditions. For complex substrates, achieving high diastereoselectivity may require the use of chiral auxiliaries or catalysts.

Nucleophilic Aromatic Substitution (SNAr) Routes Involving Halogenated Anilines

Nucleophilic aromatic substitution (SNAr) provides another pathway for the formation of the C-N bond. This reaction requires an aryl halide that is activated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. In the case of this compound synthesis, this would necessitate a highly activated aniline precursor, which is not the case with 1,3-dibromobenzene.

However, if a suitably activated precursor such as 1-bromo-3-fluoro-5-nitrobenzene (B1283554) were used, the reaction with 1-Boc-4-aminopiperidine could proceed, followed by reduction of the nitro group. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often in the presence of a base like potassium carbonate to neutralize the liberated acid.

While a viable strategy for certain substrates, the SNAr approach is generally less versatile for the synthesis of this compound compared to palladium-catalyzed or reductive amination methods due to the lack of sufficient activation on the aryl ring.

Protecting Group Manipulations: Boc Introduction and Deprotection Techniques

The tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of complex molecules containing the piperidine scaffold. Its strategic use allows for precise chemical reactions on other parts of the molecule while the piperidine nitrogen remains inert.

Selective Boc Protection of Piperidine Nitrogen

The introduction of the Boc protecting group onto the piperidine nitrogen is a fundamental step that precedes the formation of the N-aryl bond. This protection is crucial for controlling reactivity in subsequent steps. The most common and efficient method involves the reaction of a 4-aminopiperidine (B84694) precursor with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction, ensuring high yields of the N-Boc protected product. The selectivity for the piperidine nitrogen over other potentially reactive sites is a key advantage of this methodology.

For instance, the synthesis of the core structure often begins with a precursor like 4-piperidone. Reductive amination of N-Boc-4-piperidone with 3-bromoaniline is a common strategy. In this process, the Boc group is already in place, ensuring that the piperidine nitrogen does not interfere with the imine formation and subsequent reduction to the secondary amine.

Table 1: Representative Conditions for Boc Protection

ReagentBaseSolventTemperatureYield
Di-tert-butyl dicarbonateTriethylamine (Et₃N)Dichloromethane (DCM)0 °C to Room Temp.>95%
Di-tert-butyl dicarbonateSodium bicarbonate (NaHCO₃)Tetrahydrofuran (THF)/WaterRoom TemperatureHigh

Acidic and Catalytic Boc Deprotection Strategies

The removal of the Boc group, or deprotection, is a critical step that unmasks the piperidine nitrogen, allowing for further functionalization. This process must be efficient and selective, without affecting other sensitive functional groups in the molecule.

Acidic Deprotection: The most prevalent method for Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), is widely used. rsc.org Another common and effective method is the use of hydrochloric acid (HCl) in an organic solvent, such as a 4M solution in 1,4-dioxane (B91453). ccsenet.org This approach is highly effective, typically proceeding to completion at room temperature, and the resulting hydrochloride salt of the deprotected amine can often be isolated by simple filtration. These methods are favored for their reliability and straightforward workup procedures. springerprofessional.deuc.pt

Catalytic Deprotection: In the pursuit of milder and more sustainable methods, catalytic approaches have been developed. Iron(III) salts have been shown to be effective catalysts for the selective removal of the Boc group from various protected amines. rsc.org This method offers a practical alternative to strong acids, proceeding cleanly without the need for extensive purification. rsc.org Furthermore, heterogeneous solid acid catalysts, such as H-BEA zeolite, have been successfully employed for continuous N-Boc deprotection in flow chemistry systems, demonstrating high efficiency and the potential for catalyst recycling. rsc.org Another green approach involves using only water at reflux temperatures to achieve deprotection without any additional reagents or catalysts. ccsenet.org

Table 2: Comparison of Boc Deprotection Methods

MethodReagentsConditionsAdvantages
Acidic4M HCl in DioxaneRoom TemperatureHigh yield, simple workup
AcidicTrifluoroacetic Acid (TFA) in DCMRoom TemperatureFast, effective for many substrates
CatalyticIron(III) Chloride (FeCl₃)Acetonitrile (B52724), HeatMilder conditions, sustainable metal
GreenWaterRefluxCatalyst-free, environmentally benign

Total Synthesis Approaches Utilizing the Compound as a Key Intermediate

The chemical structure of this compound makes it a highly valuable intermediate for the construction of more complex molecules, particularly in the field of medicinal chemistry. The key to its utility lies in the bromine atom positioned on the phenyl ring. This bromine atom serves as a versatile synthetic handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. berkeley.edunih.govmdpi.com

The Suzuki reaction utilizes a palladium catalyst to couple an organohalide (in this case, the bromophenyl group) with an organoboron compound (like a boronic acid or ester). youtube.com This reaction is exceptionally reliable and tolerates a wide variety of functional groups, making it ideal for late-stage diversification in the synthesis of complex drug candidates. mdpi.com

While a specific, named drug that is publicly documented as being synthesized from this exact intermediate is not readily found, its structure is emblematic of intermediates used in the synthesis of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK). nih.gov Many BTK inhibitors feature a central pyrazolopyrimidine core linked to a substituted phenyl group, which in turn is connected to a piperidine ring.

A plausible synthetic route would involve:

Synthesis of this compound as the key building block.

Suzuki-Miyaura cross-coupling of this intermediate with a boronic acid or ester derivative of a heterocyclic core (e.g., a pyrazolopyrimidine). The palladium catalyst would facilitate the formation of a new C-C bond at the position of the bromine atom.

Deprotection of the Boc group to free the piperidine nitrogen.

Final acylation of the piperidine nitrogen with a reactive species (like an acryloyl chloride) to install the final fragment of the target molecule, a common feature in irreversible kinase inhibitors.

This strategy showcases the role of this compound as a crucial linchpin, connecting two complex fragments of a larger molecule through a robust and well-established chemical transformation.

Emerging Green Chemistry and Flow Chemistry Applications in Synthesis

Modern pharmaceutical manufacturing places a strong emphasis on sustainability, efficiency, and safety, driving the adoption of green chemistry and flow chemistry principles in the synthesis of intermediates like this compound.

Green Chemistry: Green chemistry aims to reduce waste and use less hazardous materials. In the context of piperidine synthesis, this includes:

Biocatalysis: The use of enzymes for specific transformations. For example, the asymmetric bioreduction of a ketone precursor (1-Boc-3-piperidone) to a chiral alcohol intermediate using recombinant E. coli has been demonstrated, offering a highly efficient and environmentally friendly route to chiral piperidine building blocks. rsc.orgmdpi.com

Alternative Reagents: Replacing hazardous reagents with safer alternatives. For instance, research has focused on finding viable, less toxic alternatives to piperidine itself for the removal of Fmoc protecting groups in peptide synthesis, a related field that heavily relies on piperidine derivatives. rsc.org

Catalyst-Free Conditions: As mentioned previously, the deprotection of N-Boc groups using only water at high temperatures represents a significant green advancement by eliminating the need for strong acids or metal catalysts. ccsenet.org

Flow Chemistry: Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. This technology offers numerous advantages for the synthesis of pharmaceutical intermediates:

Enhanced Safety: Hazardous reactions or unstable intermediates can be generated and consumed in situ in small volumes, minimizing risk. springerprofessional.de

Improved Efficiency: Reactions can be significantly accelerated by using superheated solvents under pressure, drastically reducing reaction times from hours to minutes. mdpi.com

Scalability: Scaling up production is achieved by running the flow reactor for longer periods, avoiding the complex and sometimes unpredictable challenges of scaling up batch reactions. drugdiscoverytrends.com

Automation and Integration: Flow systems allow for the integration of multiple synthetic and purification steps, enabling the telescoping of reactions without isolating intermediates. uc.ptdurham.ac.uk

The synthesis of various heterocyclic compounds, including pyrazoles and pyrazolopyrimidines relevant to kinase inhibitors, has been successfully adapted to flow chemistry, showcasing its power to accelerate drug discovery and development. mdpi.comdurham.ac.uk The application of solid-supported catalysts and reagents within these flow systems further enhances their green credentials by simplifying purification and allowing for catalyst recycling. rsc.org

Mechanistic and Kinetic Investigations of Reactions Involving N Boc 4 3 Bromo Phenylamino Piperidine

Elucidation of Palladium-Catalyzed C-N Coupling Mechanisms

The formation of a C-N bond via palladium-catalyzed cross-coupling, commonly known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. While specific mechanistic studies on 1-Boc-4-(3-bromo-phenylamino)-piperidine are not extensively documented in dedicated publications, a comprehensive understanding can be extrapolated from the vast body of research on the Buchwald-Hartwig reaction involving similar aryl bromides and cyclic amines. nih.govwikipedia.org

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

Following oxidative addition, the resulting palladium(II) intermediate undergoes a ligand exchange or transmetalation -like step with the amine coupling partner. In the context of further functionalizing this compound, this would involve reaction with another amine. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.

The final step is reductive elimination from the palladium(II)-amido complex, which forms the desired C-N coupled product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle. An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which would lead to hydrodehalogenation of the arene and formation of an imine. nih.gov

Kinetic studies on analogous systems, such as the amination of aryl halides catalyzed by BINAP-ligated palladium complexes, have shown that the reaction rates can be independent of the amine concentration, suggesting that oxidative addition is the rate-limiting step. nih.gov However, the specific kinetics can be influenced by factors such as the choice of ligand, base, and solvent. nih.gov

Ligand Effects on Catalytic Cycle Efficiency and Selectivity

The choice of phosphine (B1218219) ligand is paramount in the Buchwald-Hartwig amination, profoundly influencing the efficiency and selectivity of the catalytic cycle. The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in expanding the scope of this reaction. wikipedia.orgnih.gov

For the coupling of a secondary cyclic amine derivative like this compound, ligands must be able to promote the key steps of oxidative addition and reductive elimination while minimizing side reactions. Bidentate phosphine ligands like BINAP and DPEPhos have been shown to be effective for the amination of aryl bromides with primary amines. wikipedia.org For secondary amines, sterically hindered monodentate ligands such as XPhos, RuPhos, and BrettPhos are often superior, allowing for the coupling of a wide range of substrates under milder conditions. nih.gov

The electronic and steric properties of the ligand directly impact the rates of the individual steps in the catalytic cycle. For instance, electron-rich ligands can facilitate oxidative addition, while bulky ligands can promote reductive elimination by creating a more sterically crowded metal center. The proper choice of ligand is crucial for achieving high yields and selectivity, especially when dealing with challenging substrates or aiming for specific regiochemical outcomes. nih.gov

Ligand FamilyKey FeaturesPotential Impact on Reactions of this compound
Buchwald-type Biarylphosphines (e.g., XPhos, RuPhos) Bulky and electron-rich monodentate ligands.High efficiency for C-N coupling with a variety of amines, potentially at lower catalyst loadings.
Josiphos-type Ferrocenylphosphines Bidentate ligands with a rigid backbone.Can offer high enantioselectivity in asymmetric transformations.
BINAP Axially chiral bidentate phosphine ligand.Effective for coupling with primary amines and can induce chirality. wikipedia.org

Kinetics of Reductive Amination and By-product Formation

The synthesis of this compound itself can be achieved through the reductive amination of 1-Boc-4-piperidone with 3-bromoaniline (B18343). This reaction is a widely used method for forming C-N bonds. mdpi.comresearchgate.net The process typically involves the initial formation of an enamine or iminium ion intermediate from the ketone and the amine, which is then reduced in situ to the desired amine product.

The kinetics of reductive amination are influenced by several factors, including the reactivity of the carbonyl compound and the amine, the choice of reducing agent, and the reaction conditions such as pH and solvent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN), which are mild enough to selectively reduce the iminium ion in the presence of the ketone.

A potential side reaction in reductive amination is the over-alkylation of the amine product, especially if the newly formed secondary amine is more nucleophilic than the starting primary amine. However, in the case of forming this compound, this is less of a concern as the product is a secondary amine with reduced nucleophilicity due to the electron-withdrawing nature of the bromo-substituted phenyl group. Another potential by-product can arise from the self-condensation of the ketone or the reduction of the ketone to the corresponding alcohol. Careful control of the reaction conditions is necessary to minimize the formation of these by-products.

Reaction Pathway Analysis for Stereoselective Transformations

The piperidine (B6355638) ring in this compound is a common scaffold in many biologically active molecules. The stereochemistry of substituents on the piperidine ring can have a profound impact on their biological activity. Therefore, the development of stereoselective transformations involving this and related compounds is of significant interest.

For instance, if a chiral center were to be introduced at the 2- or 3-position of the piperidine ring, controlling the diastereoselectivity of subsequent reactions at the 4-amino group would be crucial. The stereochemical outcome of such reactions would be influenced by the existing stereocenter(s) and the reaction mechanism.

Stereoselective synthesis of substituted 4-aminopiperidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. nih.gov For example, the reduction of a corresponding enamine or imine intermediate could be directed by a chiral catalyst or a pre-existing chiral center on the piperidine ring to favor the formation of one diastereomer over the other.

A detailed reaction pathway analysis for a hypothetical stereoselective transformation would involve identifying the key intermediates and transition states, and understanding how the stereochemical information is transferred throughout the reaction sequence. This analysis would be essential for optimizing the reaction conditions to achieve high diastereoselectivity.

Computational Chemistry in Predicting Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms and predicting the energetics and structures of transition states. nih.gov While specific DFT studies on this compound are scarce, computational analyses of the Buchwald-Hartwig amination and related palladium-catalyzed reactions provide significant insights.

For the palladium-catalyzed C-N coupling of this compound, DFT calculations could be employed to:

Model the catalytic cycle: Calculate the relative energies of the intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps.

Investigate ligand effects: Compare the activation barriers for different phosphine ligands to predict which ligands would be most effective for a given transformation.

Understand selectivity: Analyze the transition state structures to rationalize and predict the regioselectivity and stereoselectivity of the reaction.

A computational study on the palladium-catalyzed formylation of aryl bromides, a related cross-coupling reaction, has demonstrated how DFT calculations combined with kinetic analysis can lead to a detailed mechanistic model. acs.orgnih.gov Such an approach could be applied to the reactions of this compound to gain a deeper understanding of the factors controlling reactivity and selectivity.

Theoretical and Computational Studies of N Boc 4 3 Bromo Phenylamino Piperidine

Quantum Chemical Calculations of Molecular Structure and Conformation (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for optimizing molecular geometries to their lowest energy state. For 1-Boc-4-(3-bromo-phenylamino)-piperidine, these calculations would be crucial in establishing the preferred conformation of the piperidine (B6355638) ring, which typically adopts a chair or boat conformation, and the spatial orientation of the bulky tert-butoxycarbonyl (Boc) and 3-bromophenylamino substituents.

DFT methods, such as B3LYP, combined with an appropriate basis set (e.g., 6-311++G(d,p)), would provide a balance between computational cost and accuracy for a molecule of this size. Ab Initio methods, like Møller-Plesset perturbation theory (MP2), while computationally more demanding, could offer a higher level of theory for more precise results. The output of these calculations would be a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's most stable structure. A detailed search of the scientific literature found no specific published DFT or Ab Initio calculations for this compound.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: The following data is for illustrative purposes only and does not represent published results.)

Parameter Value
Bond Lengths (Å)
C-Br 1.910
N-C (piperidine-phenyl) 1.395
C=O (Boc) 1.230
**Bond Angles (°) **
C-N-C (piperidine) 112.5
C-C-Br (phenyl) 119.8
**Dihedral Angles (°) **
C-N-C-C (piperidine ring) -55.6

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP, Fukui Functions)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map would visually represent the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the Boc group and the nitrogen of the piperidine ring, while positive potential might be located around the amine hydrogen.

Fukui functions are another set of reactivity descriptors that can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. Despite the utility of these descriptors, no specific studies detailing the electronic structure and reactivity of this compound have been found in the literature.

Table 2: Illustrative Electronic Properties for this compound (Note: The following data is for illustrative purposes only and does not represent published results.)

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3
Ionization Potential 6.5

Conformational Analysis using Molecular Dynamics and Potential Energy Surface (PES) Scans

While quantum chemical calculations can identify a single lowest-energy structure, a molecule like this compound is flexible and can exist in multiple conformations. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule by simulating its movement over time at a given temperature. This would provide insights into the dynamic behavior of the piperidine ring and the rotational freedom of the substituents.

Potential Energy Surface (PES) scans are a more targeted approach to conformational analysis. A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. For this molecule, a PES scan could be performed on the dihedral angle of the bond connecting the phenylamino (B1219803) group to the piperidine ring to determine the rotational energy barrier. No published MD or PES studies for this specific compound could be located.

Table 3: Illustrative Relative Energy for a Key Dihedral Angle in this compound (Note: The following data is for illustrative purposes only and does not represent published results.)

Dihedral Angle (°) Relative Energy (kcal/mol)
0 5.2
30 2.1
60 0.5
90 0.0
120 0.8
150 2.5

Prediction of Spectroscopic Signatures (Vibrational and NMR) from First Principles

Computational chemistry provides a powerful means to predict spectroscopic data from first principles. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using DFT. These predicted spectra can be compared with experimental data to confirm the molecule's structure and vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule. The accuracy of these predictions can be enhanced by including solvent effects. A literature review did not reveal any published predicted spectroscopic data for this compound.

Table 4: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is for illustrative purposes only and does not represent published results.)

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch 3450
C-H Stretch (Aromatic) 3100
C-H Stretch (Aliphatic) 2950
C=O Stretch (Boc) 1690
C-N Stretch 1350

Table 5: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is for illustrative purposes only and does not represent published results.)

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Boc) 154.5
C-Br (Aromatic) 122.0
C-N (Aromatic) 145.0
C (quaternary, Boc) 79.8
C-N (Piperidine) 50.2

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

Chemical reactions and molecular properties are often studied in solution. Therefore, accounting for the effect of the solvent is crucial for accurate computational predictions. Solvation models can be broadly categorized as implicit or explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of solvent effects on molecular geometry and electronic properties.

Explicit solvation models involve surrounding the molecule of interest with a number of individual solvent molecules. While this method is more computationally intensive, it allows for the study of specific solute-solvent interactions, such as hydrogen bonding. The choice of model would depend on the specific properties being investigated for this compound. No computational studies incorporating solvent effects for this molecule are currently available in the public literature.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization and Process Monitoring

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

For a compound like 1-Boc-4-(3-bromo-phenylamino)-piperidine (C16H23BrN2O2), a key feature in its mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, which occur in an almost 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity in the mass spectrum, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted Isotopic Distribution for C16H23BrN2O2

Mass (m/z) Relative Abundance (%)
354.0965 100.0
355.0998 20.1
356.0944 97.7
357.0978 19.6

This table represents a theoretical isotopic pattern. Actual experimental data may vary slightly.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. While standard 1D NMR (1H and 13C) provides information about the chemical environment of individual atoms, multi-dimensional NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

While specific 2D NMR data for this compound is not published, 13C-NMR data for the related fentanyl intermediate, tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate, has been reported with the following chemical shifts: δ 173.6, 154.7, 138.8, 130.4, 129.5, 128.5, 79.6, 52.3, 43.3, 30.6, 28.6, 28.4, 9.7. measurlabs.com These values provide a reference for the expected chemical shifts in similar piperidine-containing structures.

Solid-state NMR could provide insights into the conformation and packing of the molecule in the solid state, which can be different from its conformation in solution.

Table 2: Expected 1H NMR Chemical Shift Ranges for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Boc (t-butyl) 1.4-1.5 Singlet
Piperidine (B6355638) CH2 1.5-2.2 and 2.8-4.2 Multiplets
Piperidine CH 3.5-4.0 Multiplet
NH 3.0-5.0 Broad Singlet
Aromatic CH 6.5-7.5 Multiplets

These are generalized expected ranges and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. measurlabs.com These techniques are complementary and can be used to monitor the progress of a reaction, for example, by observing the disappearance of reactant peaks and the appearance of product peaks.

For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the Boc-carbamate group (typically around 1680-1700 cm-1), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations. The C-Br stretch would appear in the fingerprint region at lower wavenumbers.

FT-Raman spectroscopy is particularly useful for identifying non-polar bonds and can provide a clear fingerprint of the molecule. wikipedia.org The aromatic ring vibrations are often strong in Raman spectra. While specific spectra for this compound are not available, the IR spectrum of the parent piperidine structure shows characteristic peaks that would be modified by the substituents. libretexts.org

Table 3: Expected Characteristic FT-IR Absorption Bands

Functional Group Wavenumber (cm-1)
N-H Stretch (secondary amine) 3300-3500
C-H Stretch (aliphatic) 2850-3000
C-H Stretch (aromatic) 3000-3100
C=O Stretch (carbamate) 1680-1700
C=C Stretch (aromatic) 1450-1600
C-N Stretch 1200-1350

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the conformation of the molecule. For cyclic systems like piperidine, X-ray crystallography can definitively establish the chair, boat, or twist-boat conformation of the ring.

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates/Products

Chromatographic techniques are essential for assessing the purity of a compound and for the isolation of intermediates and final products in a synthesis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most common methods used. rsc.org

For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity analysis. This would typically involve a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. The purity would be determined by integrating the area of the main peak and any impurity peaks detected by a UV detector.

GC-MS could also be used, although the high boiling point and potential for thermal degradation of the Boc group might make it less ideal than HPLC. researchgate.net However, it can be a powerful tool for identifying volatile impurities. An analytical report for the related 4-anilino-1-Boc-piperidine describes a GC-MS method using an Agilent 8890 GC with a DB-5Q column and a mass selective detector. lcms.czresearchgate.net

Table 4: Example HPLC Method Parameters for Analysis of Piperidine Derivatives

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This is a general method and would require optimization for the specific compound.

Reactivity and Chemical Transformations of N Boc 4 3 Bromo Phenylamino Piperidine

Reactions Involving the Aryl Bromine Atom (e.g., further Cross-Coupling Reactions, Metalation)

The bromine atom attached to the phenyl ring is a key handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the phenyl ring.

Cross-Coupling Reactions:

The aryl bromide moiety is readily engaged in various well-established cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. While specific examples for the 3-bromo isomer are found within synthetic schemes in patent literature, the general applicability is well-supported by studies on similar substrates like unprotected ortho-bromoanilines. google.comnih.gov These reactions typically employ a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent system. nih.gov The reaction is robust and tolerates a wide variety of functional groups on the boronic ester partner, including benzyl, alkyl, aryl, and heteroaromatic groups. nih.gov

Buchwald-Hartwig Amination: This powerful method is used to form a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This transformation is pivotal for synthesizing complex diamine structures. The choice of palladium catalyst and ligand is crucial and depends on the specific amine coupling partner. wikipedia.orglibretexts.org Modern catalyst systems allow these couplings to proceed under mild conditions with a broad substrate scope. wikipedia.org

C-S Coupling: The aryl bromide can also be converted to a thioether through C-S cross-coupling reactions, for example, by using an odorless S-tert-butyl isothiouronium salt surrogate for tert-butyl thiol under palladium catalysis. mdpi.com

The general conditions for these transformations are summarized in the table below.

Reaction TypeCoupling PartnerCatalyst System (Example)Base (Example)Product
Suzuki-MiyauraArylboronic acidPd(dppf)Cl₂ / CataXCium A Pd G3K₂CO₃ / K₃PO₄Biaryl-substituted piperidine (B6355638)
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / Phosphine (B1218219) LigandNaOt-Bu / Cs₂CO₃Diamine-substituted piperidine
C-S CouplingThiol or surrogatePd₂(dba)₃ / Phosphine LigandK₂CO₃Aryl thioether-substituted piperidine

Metalation:

Direct metalation of the aryl bromide, for instance through lithium-halogen exchange, is another potential pathway for functionalization. However, this approach can be complicated by the presence of other acidic protons in the molecule, such as the N-H proton of the secondary amine. This would typically require prior deprotonation or protection of the amine to prevent side reactions.

Transformations of the Secondary Amine Functionality (e.g., Alkylation, Acylation, Sulfonylation)

The secondary amine linking the piperidine and phenyl rings is nucleophilic and can be readily functionalized.

Acylation: The amine can be acylated using acyl chlorides or anhydrides in the presence of a base, such as potassium carbonate or a tertiary amine, to form the corresponding amide. researchgate.net This is a common step in the synthesis of various biologically active compounds.

Alkylation: Direct N-alkylation with alkyl halides is possible but can be challenging due to the potential for over-alkylation, as the product tertiary amine is often more nucleophilic than the starting secondary amine. Alternative methods like reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, provide a more controlled route to N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation not only adds functionality but also alters the chemical properties of the nitrogen atom, making it non-basic and introducing a bulky, electron-withdrawing group.

Deprotection and Subsequent Functionalization of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection:

The Boc group is typically cleaved using strong acids. Common reagents for this transformation include:

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

Hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol.

This reaction quantitatively yields the corresponding piperidinium (B107235) salt, which can be neutralized with a base to liberate the free secondary amine, 4-(3-bromo-phenylamino)-piperidine.

Subsequent Functionalization:

Once deprotected, the piperidine nitrogen becomes a nucleophilic secondary amine, opening up numerous avenues for further functionalization. This is a key strategy in the synthesis of many pharmaceutical compounds. Common transformations include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Conjugate addition to α,β-unsaturated systems.

Electrophilic Aromatic Substitution on the Brominated Phenyl Ring

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring is dictated by the directing effects of the two existing substituents: the bromo group and the (piperidin-4-yl)amino group.

Directing Effects: The secondary amine group (-NH-) is a powerful activating group and is ortho, para-directing. The bromine atom is a deactivating group but is also ortho, para-directing.

Regioselectivity: In the starting compound, the bromine is at the C3 position relative to the amino group. The positions ortho to the strongly activating amino group are C2 and C6, and the para position is C4. The positions ortho to the deactivating bromo group are C2 and C4, and the para position is C6. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the C2, C4, and C6 positions. The high activation provided by the amino group can often lead to polysubstitution, for instance, tri-bromination of aniline (B41778) with bromine water yields 2,4,6-tribromoaniline. youtube.comyoutube.com To achieve monosubstitution, the activating effect of the amino group often needs to be tempered, for example, by prior acylation to form a less-activating amide, which can be hydrolyzed after the substitution step.

Stereoselective Transformations at the Piperidine Ring System

While the parent compound 1-Boc-4-(3-bromo-phenylamino)-piperidine is achiral, stereoselective reactions can be employed on the piperidine ring or its precursors to introduce chirality, leading to specific stereoisomers which are often crucial for biological activity.

Conformational Preference: In related structures like tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate, X-ray crystallography has shown that the piperidine ring adopts a stable chair conformation with the bulky substituents preferentially occupying equatorial positions to minimize steric strain. nih.govnih.gov This conformational bias influences the stereochemical outcome of reactions at the ring.

Asymmetric Synthesis of Precursors: Chiral 4-aminopiperidine (B84694) derivatives can be synthesized through various stereoselective methods. These include the asymmetric cyclization of chiral building blocks or the diastereoselective reduction of chiral N-protected piperidin-4-one precursors. researchgate.net

Stereoselective Functionalization: It is possible to perform stereoselective functionalization on the piperidine ring itself. For example, conjugate addition of nucleophiles to α,β-unsaturated piperidinone precursors (dihydropyridinones) can establish new stereocenters. nih.gov While not demonstrated on the title compound specifically, such strategies are a cornerstone of modern heterocyclic chemistry for producing enantiomerically pure pharmaceutical intermediates. nih.gov

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The true synthetic power of 1-Boc-4-(3-bromo-phenylamino)-piperidine is realized in its use as a precursor for elaborate heterocyclic systems. The presence of the bromo-aniline moiety provides a perfect springboard for intramolecular cyclization reactions, particularly those catalyzed by transition metals like palladium. wikipedia.orgnih.gov These reactions are fundamental for building fused-ring systems, which are common motifs in many advanced materials and chemical probes.

A prominent strategy involves the intramolecular Heck reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgprinceton.edu In a hypothetical sequence, one could first N-alkylate the aniline (B41778) nitrogen with a moiety containing a terminal alkene. Subsequent treatment with a palladium catalyst would trigger an intramolecular cyclization between the bromine-bearing carbon and the alkene, forging a new carbocyclic or heterocyclic ring fused to the phenyl group. nih.govcolab.ws The regioselectivity of such closures is often predictable, favoring the formation of five- or six-membered rings (exo-cyclization). princeton.edu

Beyond the Heck reaction, the bromine atom serves as a versatile handle for other palladium-catalyzed cross-coupling reactions that can be adapted for cyclization strategies to form diverse heterocyclic cores. nih.govnih.gov

Cyclization StrategyReactive Sites UtilizedResulting Fused System (General)
Intramolecular Heck Reaction Aryl Bromide + AlkeneDihydro-carbazole or Azepine derivative
Intramolecular Buchwald-Hartwig Amination Aryl Bromide + Amine/AmideDibenzodiazepine or similar N-heterocycle
Intramolecular Suzuki Coupling Aryl Bromide + Aryl/Vinyl Boronic AcidFused Biaryl or Styrenyl System
Intramolecular Sonogashira Coupling Aryl Bromide + AlkyneIndole or Quinoline derivative (after further steps)

This table illustrates potential intramolecular cyclization reactions for which this compound could serve as a precursor after initial functionalization.

These methods enable the transformation of a relatively simple piperidine (B6355638) derivative into complex, rigid, three-dimensional structures, showcasing its value in constructing novel molecular frameworks. nih.govresearchgate.netresearchgate.net

Construction of Chemical Libraries for Research Purposes

In the field of chemical discovery, the generation of compound libraries containing structurally diverse molecules is paramount. nih.govnih.gov this compound is an ideal scaffold for this purpose, offering multiple points for diversification. A molecular scaffold is a core structure upon which a variety of chemical appendages can be built, leading to a library of related but distinct compounds. nih.govmdpi.com

The primary point of diversification on this intermediate is the bromine atom. It acts as a reactive "handle" for a wide array of palladium-catalyzed cross-coupling reactions. By reacting the parent scaffold with a collection of different boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig coupling), a large library of analogs can be rapidly synthesized in a parallel fashion. nih.gov

A second level of diversity can be introduced by removing the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This deprotection, typically achieved under acidic conditions, reveals a secondary amine. This amine can then be reacted with a different set of building blocks, such as carboxylic acids (to form amides), aldehydes (via reductive amination), or isocyanates (to form ureas), further expanding the structural variety of the library. researchgate.netcolab.ws This two-dimensional diversification strategy allows for the systematic exploration of the chemical space around the anilinopiperidine core.

Diversification PointReaction TypeExample Reactant ClassResulting Functionality
Aryl Bromide (C3' of Phenyl) Suzuki CouplingAryl Boronic AcidsBi-aryl system
Sonogashira CouplingTerminal AlkynesAryl-alkyne
Buchwald-Hartwig AminationPrimary/Secondary AminesDiaryl-amine
CyanationCyanide SourceAryl-nitrile
Piperidine Nitrogen (Post-Boc Deprotection) Amide CouplingCarboxylic AcidsN-Acyl piperidine
Reductive AminationAldehydes/KetonesN-Alkyl piperidine
Urea FormationIsocyanatesN-Carbamoyl piperidine

This table outlines a hypothetical strategy for constructing a chemical library using this compound as the central scaffold, highlighting the potential for creating diverse molecular structures for research purposes, independent of biological activity screening.

This systematic approach to building libraries is a cornerstone of modern chemical research, enabling the development of novel compounds for materials science and chemical biology. nih.gov

Integration into Multi-Step Synthetic Sequences for Target Molecules

The utility of an intermediate is ultimately proven by its successful incorporation into a multi-step synthesis of a complex target molecule. scispace.combeilstein-journals.org While many applications of this specific intermediate lead to pharmaceutical products, the synthetic principles are broadly applicable to the creation of other complex organic molecules, such as natural product analogs or functional materials.

Consider a hypothetical multi-step synthesis aimed at a complex polycyclic azepine derivative.

Step 1: Complexity Addition. The synthesis could begin with a Suzuki coupling reaction on this compound to replace the bromine with a vinyl group (e.g., using vinylboronic acid). This transforms the aryl bromide into a styrenyl system.

Step 2: Deprotection. The Boc group is then removed from the piperidine nitrogen using trifluoroacetic acid, exposing the secondary amine for further reaction.

Step 3: Side Chain Attachment. The newly freed piperidine nitrogen is acylated with a reagent containing a terminal alkyne, for instance, propioloyl chloride, to form an N-alkynoyl piperidine.

Step 4: Ring-Closing Metathesis. The final key step could be a ring-closing enyne metathesis. This powerful reaction would use a ruthenium catalyst to form a new seven-membered ring by connecting the vinyl group on the phenyl ring with the alkyne on the piperidine nitrogen, yielding a complex, bridged, polycyclic target molecule.

This sequence demonstrates how this compound can be strategically integrated into a longer synthesis, where each of its functional groups is sequentially unmasked and reacted to build up molecular complexity in a controlled manner. researchgate.net

Challenges and Opportunities in Utilizing Brominated Piperidine Intermediates

The use of intermediates like this compound is not without its difficulties, but these challenges are often outweighed by the synthetic opportunities they present.

Challenges:

Cross-Coupling Inefficiency: Palladium-catalyzed cross-coupling reactions on electron-rich aniline substrates can be challenging. rsc.orgresearchgate.net The lone pair of the aniline nitrogen can coordinate to the palladium catalyst, sometimes inhibiting its activity. Furthermore, sterically hindered substrates may require highly specialized and often expensive phosphine (B1218219) ligands to proceed efficiently. researchgate.net

Side Reactions: A common side reaction in cross-coupling is the homo-coupling of the starting aryl bromide, which consumes the starting material and complicates purification. rsc.org

Protecting Group Stability: The Boc protecting group is sensitive to strong acids and can also be labile under certain thermal conditions required for some coupling reactions, leading to premature deprotection and undesired side products.

Steric Hindrance: The bulky Boc group and the piperidine ring itself can sterically hinder reactions at the adjacent aniline nitrogen or the ortho positions on the phenyl ring, influencing regioselectivity and reaction rates. acs.org

Opportunities:

Synthetic Versatility: The bromine atom is an exceptionally versatile synthetic handle. Its reactivity in a multitude of cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig, cyanation) provides unparalleled access to a vast range of derivatives from a single common intermediate. nih.gov

Orthogonal Reactivity: The Boc-protected amine and the aryl bromide represent orthogonal reactive sites. The bromine can be selectively reacted using palladium catalysis while leaving the Boc group intact. Subsequently, the Boc group can be removed to allow for a completely different set of chemical transformations on the piperidine nitrogen. This orthogonality is highly valuable in planned, multi-step synthesis.

Emerging Catalysis: Advances in catalysis are continuously overcoming previous limitations. The development of new-generation phosphine ligands, N-heterocyclic carbene (NHC) ligands, and alternative metal catalysts (e.g., nickel) provides new, often more efficient and robust, methods for functionalizing challenging aryl bromides. nih.govnews-medical.netacs.org The use of in-situ iodination, where the more sluggish bromide is temporarily converted to a more reactive iodide, can also facilitate difficult couplings. rsc.orgresearchgate.net

FeatureChallengeOpportunity / Mitigating Strategy
Aryl Bromide Sluggish reactivity in some cross-couplings.Highly versatile handle for diverse functionalization. Use of modern, highly active catalysts (e.g., Ni-based, advanced Pd/ligand systems) or in-situ conversion to aryl iodide. rsc.orgnews-medical.netacs.org
Aniline Moiety Potential for catalyst inhibition by nitrogen lone pair.Serves as a key nucleophilic site for building fused heterocyclic systems via intramolecular reactions. nih.gov
Boc Protecting Group Acid and thermal lability can limit reaction conditions.Provides orthogonal reactivity; easily removed under specific conditions to enable a second stage of diversification at the piperidine nitrogen. researchgate.net
Steric Profile Bulkiness may hinder reactions at adjacent sites.Can be exploited to direct reactions to less hindered positions, enhancing regioselectivity in certain transformations. acs.org

Future Directions and Emerging Research Avenues in the Chemistry of N Boc 4 3 Bromo Phenylamino Piperidine

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems remains a cornerstone of progress in the synthesis and functionalization of complex molecules like 1-Boc-4-(3-bromo-phenylamino)-piperidine. While palladium-catalyzed reactions are common for aryl halides, future research will likely focus on several key areas to improve selectivity and efficiency.

One promising direction is the use of ligand-controlled palladium catalysis to achieve site-selective C(sp³)–H arylation. rsc.org By carefully designing and selecting ligands, it may be possible to direct the arylation to specific positions on the piperidine (B6355638) ring, offering a direct route to novel derivatives without the need for pre-functionalization. rsc.org Research into flexible biarylphosphine ligands, for instance, has shown promise in favoring β-arylation over the more conventional α-arylation of N-Boc-piperidines. rsc.org

Furthermore, the development of catalysts based on more abundant and less expensive metals, such as iron, copper, or nickel, presents a sustainable alternative to precious metal catalysts. news-medical.net For example, iron-catalyzed reductive amination has been shown to be effective in the synthesis of piperidines. nih.gov Exploring these alternative metal catalysts for cross-coupling reactions involving the bromo-phenyl group could lead to more cost-effective and environmentally friendly synthetic routes.

The table below summarizes potential catalytic systems and their expected impact on the derivatization of this compound.

Catalyst SystemTarget ReactionPotential Advantages
Ligand-Controlled PalladiumC(sp³)–H Arylation of Piperidine RingHigh regioselectivity, direct functionalization
Iron or Copper-Based CatalystsCross-Coupling at C-Br BondLower cost, increased sustainability
Nickel-Catalyzed Cross-CouplingArylation with various partnersBroader substrate scope, unique reactivity

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox and electrochemical methods are rapidly emerging as powerful tools in organic synthesis, offering unique reactivity pathways that are often inaccessible through traditional thermal methods. nih.gov These techniques could be particularly valuable for the transformation of this compound.

Photoredox catalysis can facilitate a range of transformations under mild conditions. For instance, the combination of an iridium-based photocatalyst with a nickel catalyst has been successfully used for the C–H arylation of N-Boc protected heterocycles. princeton.edu This strategy could be adapted to introduce new aryl groups onto the piperidine ring of the title compound. princeton.edu Additionally, photoredox-mediated atom transfer radical addition (ATRA) reactions could be explored to functionalize the molecule.

MethodTransformationPotential Outcome
Photoredox CatalysisC-H ArylationDirect introduction of aryl groups on the piperidine ring
Photoredox CatalysisDecarboxylative Coupling (of derivatives)Formation of new C-C bonds at the piperidine nitrogen after Boc-deprotection and derivatization
ElectrochemistryReduction of Aryl BromideGeneration of reactive intermediates for coupling reactions

Advanced Mechanistic Studies using Operando Spectroscopy and Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Operando spectroscopy , which involves monitoring a catalytic reaction in real-time under actual operating conditions, is a powerful tool for gaining such insights. researchgate.net

By employing techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy in an operando setup, researchers can identify reactive intermediates, determine the role of the catalyst, and elucidate the kinetics of the reaction. researchgate.netlehigh.edu For example, in palladium-catalyzed cross-coupling reactions involving this compound, operando spectroscopy could help to visualize the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This detailed mechanistic information can guide the development of more active and stable catalysts.

Real-time reaction monitoring can also be used to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize the formation of byproducts.

Computational Design of New Reactions and Derivatizations

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research. rsc.org Density functional theory (DFT) calculations, for example, can be used to predict the feasibility of new reactions, elucidate reaction mechanisms, and design novel derivatives of this compound with desired properties.

By modeling the interaction of the molecule with different catalysts and reagents, researchers can screen for promising reaction conditions and identify potential synthetic routes to new and complex structures. For instance, computational studies could be used to design ligands that would enhance the selectivity of catalytic C-H functionalization reactions on the piperidine ring. rsc.org

Furthermore, computational methods can be employed to predict the physicochemical and pharmacological properties of virtual derivatives, allowing for the in-silico design of compounds with improved activity or other desirable characteristics before their actual synthesis. This approach can significantly accelerate the drug discovery process. news-medical.net

Applications in Materials Science Precursor Synthesis

While primarily explored for its pharmaceutical potential, the structural features of this compound also suggest potential applications as a precursor in materials science. The presence of the reactive bromo-phenyl group and the piperidine nitrogen allows for its incorporation into larger polymeric or supramolecular structures.

For example, the bromo-phenyl moiety can be used as a handle for polymerization reactions, such as Suzuki or Stille coupling, to create novel conjugated polymers. The properties of these materials could be tuned by the choice of co-monomers. The piperidine unit could also be functionalized to introduce specific properties, such as thermal stability or solubility.

While the specific properties of any resulting materials would need to be investigated, the potential of this compound as a versatile building block extends beyond medicinal chemistry into the realm of advanced materials.

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